N-Tert-butylnicotinamide

Vue d'ensemble

Description

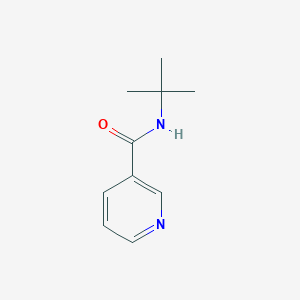

N-Tert-butylnicotinamide is an organic compound with the molecular formula C10H14N2O. It is a derivative of nicotinamide, where the hydrogen atom on the amide nitrogen is replaced by a tert-butyl group. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Tert-butylnicotinamide can be synthesized through several methods. One common approach involves the reaction of 3-cyanopyridine with tert-butyl acetate in the presence of a catalyst. Another method utilizes di-tert-butyl dicarbonate and nitriles, catalyzed by copper(II) triflate (Cu(OTf)2), under solvent-free conditions at room temperature . This method is efficient and yields high purity products.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-Tert-butylnicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-tert-butylpyridine-3-carboxamide N-oxide, while reduction can produce N-tert-butylpyridine-3-amine.

Applications De Recherche Scientifique

Biocatalysis

Enzyme Cofactor Replacement

NTBNA has been investigated as a cofactor substitute in enzymatic reactions. Research indicates that NTBNA can outperform natural nicotinamide cofactors in specific enzymatic processes. For instance, studies have shown that NTBNA enhances the activity of alcohol dehydrogenases and ene-reductases, which are crucial for producing enantiopure compounds and asymmetric reductions of double bonds. In one study, NTBNA demonstrated significantly higher specific activities compared to traditional NADH, indicating its potential utility in industrial biocatalysis .

Table 1: Comparative Activity of NTBNA vs. Traditional Cofactors

| Enzyme Type | Cofactor Used | Specific Activity (U/mg) |

|---|---|---|

| Alcohol Dehydrogenase (RrADH) | NTBNA | 3.1 |

| Alcohol Dehydrogenase (RrADH) | NADH | 0.2 |

| Ene-reductase (TsER) | NTBNA | 2.8 |

| Ene-reductase (TsER) | NADH | 0.3 |

Pharmaceutical Development

Active Pharmaceutical Ingredients (APIs)

NTBNA is being explored for its potential as an API, particularly in the development of new formulations for treating conditions like acne vulgaris. Research has shown that derivatives of nicotinamide, including NTBNA, exhibit enhanced antibacterial properties when combined with salicylic acid, leading to improved efficacy against acne-causing pathogens . The structural modifications in NTBNA contribute to its increased lipophilicity and solubility, making it a promising candidate for topical applications.

Case Study: Acne Treatment Formulation

A study highlighted the synthesis of NTBNA-based compounds that demonstrated up to 2000 times greater biological activity compared to salicylic acid alone. The molecular docking studies indicated excellent anti-inflammatory properties comparable to established drugs such as ibuprofen .

Epigenetic Regulation and Cancer Therapy

Nicotinamide N-methyltransferase (NNMT) Inhibition

NTBNA's role as an inhibitor of NNMT has been under investigation due to the enzyme's involvement in various diseases, including cancer and metabolic disorders. The design of selective inhibitors targeting NNMT is crucial for therapeutic advancements. NTBNA derivatives have shown promise in modulating NNMT activity, thereby influencing epigenetic regulation and potentially offering new avenues for cancer treatment .

Table 2: Inhibition Potency of NTBNA Derivatives on NNMT

| Compound | Inhibition Constant (Ki) |

|---|---|

| NTBNA | 369 ± 14 nM |

| LL320 | 1.6 ± 0.3 nM |

Stability Studies

Long-Term Stability in Aqueous Buffers

Research has also focused on the stability of NTBNA and related nicotinamide cofactors in various buffer systems over extended periods. Findings suggest that while traditional nicotinamide cofactors degrade rapidly in certain environments, NTBNA exhibits improved stability, making it advantageous for applications requiring prolonged shelf life .

Mécanisme D'action

The mechanism by which N-tert-butylnicotinamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can modulate the activity of nicotinamide adenine dinucleotide (NAD+)-dependent enzymes, influencing cellular metabolism and signaling pathways . The tert-butyl group enhances its stability and bioavailability, making it a valuable compound for various applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-N-tert-butylnicotinamide: A brominated derivative with similar chemical properties.

N-tert-Butylpyridine-3-carboxamide: Another derivative with a different functional group.

Uniqueness

N-Tert-butylnicotinamide is unique due to its specific tert-butyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability and reactivity compared to its analogs .

Activité Biologique

N-Tert-butylnicotinamide (NTBNA) is a derivative of nicotinamide, which has garnered interest in recent years due to its potential biological activities. This article reviews the biological activity of NTBNA, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is structurally characterized by a tert-butyl group attached to the nitrogen of the nicotinamide moiety. This modification alters its pharmacokinetic properties and biological activities compared to nicotinamide. The primary mechanism of action is believed to involve the modulation of nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to nicotinamide and other pyridine derivatives.

NNMT and Its Implications

NNMT plays a crucial role in various metabolic pathways, influencing cellular processes such as:

- Methylation : NNMT's activity affects the methylation status of DNA and proteins, which can lead to changes in gene expression.

- Energy Metabolism : Studies have shown that inhibition of NNMT can enhance energy expenditure and reduce fat accumulation in models of obesity .

- Cancer Progression : Elevated levels of NNMT have been associated with several types of cancer, including lung, liver, and bladder cancers. Inhibition of NNMT has been shown to decrease cell proliferation and migration in cancer cell lines .

1. Anti-inflammatory Effects

Research indicates that NTBNA may possess anti-inflammatory properties similar to those observed with other nicotinamide derivatives. For instance, studies have demonstrated that nicotinamide can enhance the synthesis of ceramides, which are crucial for maintaining skin barrier function and regulating inflammation . This suggests that NTBNA could be beneficial in dermatological applications.

Research Findings and Case Studies

A number of studies have investigated the biological activities associated with NTBNA and related compounds:

Propriétés

IUPAC Name |

N-tert-butylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLIVFNPJKDBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394643 | |

| Record name | N-TERT-BUTYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15828-08-7 | |

| Record name | N-TERT-BUTYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.